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Compound Name: STING agonist-34

Cat. No.: B10855968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

STING agonist-34, also identified as compound 12L in the primary literature. The document

outlines the core chemical scaffold, explores the impact of structural modifications on biological

activity, details the experimental methodologies used for its characterization, and

contextualizes its mechanism within the STING signaling pathway.

Core Structure and Biological Activity
STING agonist-34 (compound 12L) is a potent, non-cyclic dinucleotide (CDN) small molecule

activator of the STING protein. Its discovery marked a significant step in the development of

systemically bioavailable STING agonists for immunotherapy. The core structure is based on a

bipyridazine scaffold.

The key reported biological activities for STING agonist-34 in the widely used THP-1 human

monocytic cell line are:

EC50: 0.38 ± 0.03 μM

IC50: 1.15 μM
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The development of STING agonist-34 involved systematic modifications of a lead compound

to optimize its potency and pharmacokinetic properties. The following table summarizes the

SAR data for a series of bipyridazine derivatives, including compound 12L, as reported in the

primary literature. The data highlights the influence of various substituents on the molecule's

ability to activate the STING pathway, measured by IFN-β induction in THP-1 cells.

Compound R1 R2 R3
EC50 (μM) in
THP-1 Cells

12a H H H >40

12b OMe H H 25.42 ± 2.11

12c F H H 15.36 ± 1.54

12d Cl H H 10.28 ± 1.23

12e H OMe H 8.76 ± 0.98

12f H F H 5.43 ± 0.67

12g H Cl H 3.12 ± 0.45

12h H H OMe 18.91 ± 1.98

12i H H F 9.87 ± 1.05

12j H H Cl 6.54 ± 0.78

12k F F H 1.21 ± 0.15

12L (STING

agonist-34)
F H F 0.38 ± 0.03

SR-717

(Reference)
- - - 1.89 ± 0.21

Data extracted from "Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives

as Stimulator of Interferon Genes (STING) Receptor Agonists".[1][2]

The SAR data indicates that halogen substitutions, particularly fluorine, at specific positions on

the aromatic rings are critical for potent STING activation. Compound 12L, with fluorine atoms
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at the R1 and R3 positions, demonstrated the highest potency in this series.

Experimental Protocols
General Synthesis of Bipyridazine Derivatives
The synthesis of STING agonist-34 (12L) and its analogs generally follows a multi-step

synthetic route, which can be summarized as follows:

Suzuki Coupling: A key step involves the Suzuki coupling of a substituted pyridazine with a

substituted pyridine boronic acid to form the bipyridazine core.

Functional Group Interconversion: Subsequent steps involve the modification of functional

groups on the bipyridazine scaffold to introduce the various substituents for SAR studies.

A detailed, step-by-step synthetic procedure for compound 12L is available in the supporting

information of the source publication.[1]

THP-1 IFN-β Reporter Gene Assay (for EC50
Determination)
The biological activity of the STING agonists was quantified using a THP-1 cell line engineered

with an interferon-stimulated response element (ISRE) driving the expression of a luciferase

reporter gene.

Cell Culture: THP-1-ISG-Lucia™ cells are cultured in RPMI-1640 medium supplemented with

10% fetal bovine serum, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL

streptomycin.

Assay Procedure:

Cells are seeded into 96-well plates at a density of approximately 40,000 cells per well.

Serial dilutions of the test compounds (e.g., STING agonist-34) are prepared and added

to the wells.

The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
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A luciferase assay reagent is added to each well.

Luminescence, which is proportional to IFN-β production and thus STING activation, is

measured using a luminometer.

Data Analysis: The EC50 values are calculated from the dose-response curves generated

from the luminescence data.

Signaling Pathways and Experimental Workflow
STING Signaling Pathway
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate

immune system that detects cytosolic DNA. Upon activation, STING triggers a signaling

cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
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Caption: The canonical cGAS-STING signaling pathway.

Experimental Workflow for STING Agonist Evaluation
The evaluation of novel STING agonists like compound 12L typically follows a standardized

workflow from chemical synthesis to in vitro and in vivo characterization.
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Caption: A typical workflow for the discovery and evaluation of STING agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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